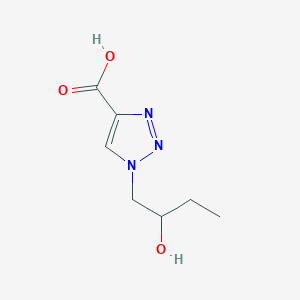

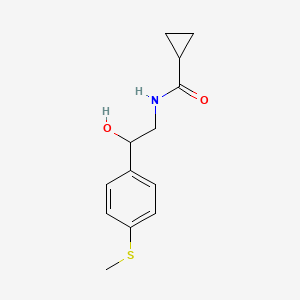

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid derivative has been identified as a promising molecule for the development of peptidomimetics or biologically active compounds utilizing the triazole scaffold. A novel protocol employing ruthenium-catalyzed cycloaddition allows for the preparation of this triazole amino acid with complete regiocontrol, facilitating the synthesis of dipeptides and HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Methane-Based Biosynthesis of 4-Hydroxybutyrate

Methylosinus trichosporium OB3b has been engineered to synthesize 4-Hydroxybutyric acid (4-HB) from methane, illustrating an innovative approach to producing key chemicals and bioplastics precursors from environmentally friendly sources. This method leverages the reconstruction of the 4-HB biosynthetic pathway in methanotrophs (Nguyen & Lee, 2021).

Synthesis of Triazole Derivatives for Breast Cancer Treatment

The synthesis of 1,2,3-triazole derivatives has been reported to exhibit potential inhibitory activity over 17β-hydroxysteroid dehydrogenase type 1, a target for the treatment of mammary tumors. This study underscores the importance of triazoles in medicinal chemistry, demonstrating their capability to act as bioisosteres of various functional groups and interact with biological targets (Hernández-López et al., 2020).

Development of Hydroxy-Triazole Analogues

Research into the bioisosteric potential of the hydroxy-1,2,3-triazole moiety as a substitute for the carboxylic acid function has led to the synthesis of GABA receptor ligands. This exploration offers insights into how minor modifications in molecular structure can significantly impact binding affinity and pharmacological activity, paving the way for the development of novel CNS drugs (Giraudo et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the eukaryotic initiation factor 5A (eIF5A) . eIF5A is a highly conserved protein in all eukaryotes and plays a crucial role in protein synthesis, specifically in translation elongation and termination .

Mode of Action

This compound is involved in a unique post-translational modification in eIF5A, resulting in the formation of hypusine . This modification involves two enzymatic steps: first, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .

Biochemical Pathways

The biochemical pathway affected by this compound is the hypusine synthesis pathway . This pathway is highly specific and conserved in all eukaryotes . The formation of hypusine is essential for the activity of eIF5A, which in turn is crucial for mammalian cell proliferation and animal development .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of the action of this compound is the formation of hypusine in eIF5A . This modification is essential for the activity of eIF5A, promoting translation elongation globally by alleviating ribosome stalling and facilitating translation termination . It is also implicated in various human pathological conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis, which can influence the action of this compound . Furthermore, the action of this compound may be influenced by the cellular environment, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNAVVCKSPLBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2528876.png)

![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide](/img/structure/B2528882.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)